molecular formula C16H24N2O6 B11019840 N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide

N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B11019840
M. Wt: 340.37 g/mol
InChI Key: MDZCBRGLMUNWJK-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with butoxypropyl, dimethoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzamide to introduce the nitro group. This is followed by the alkylation of the amide nitrogen with 3-butoxypropyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 4,5-dimethoxy-2-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 3-butoxypropylamine

Scientific Research Applications

N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both nitro and dimethoxy groups on the benzamide core. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The butoxypropyl group also enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24N2O6

Molecular Weight

340.37 g/mol

IUPAC Name

N-(3-butoxypropyl)-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C16H24N2O6/c1-4-5-8-24-9-6-7-17-16(19)12-10-14(22-2)15(23-3)11-13(12)18(20)21/h10-11H,4-9H2,1-3H3,(H,17,19)

InChI Key

MDZCBRGLMUNWJK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

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